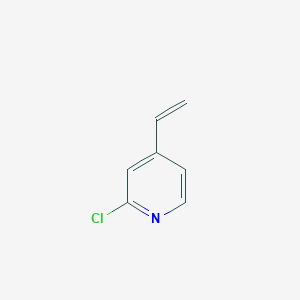![molecular formula C7H11NO2 B12963300 (2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid” is a bicyclic compound with a seven-membered ring system containing a nitrogen atom. Its IUPAC name reflects its stereochemistry, indicating that the nitrogen substituent is in the R configuration. The compound is also known as “norbornane-2-carboxylic acid.” It has applications in both organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for preparing (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid. One common approach involves the following steps:
Ring Expansion: Norbornene undergoes a ring expansion reaction using a suitable nitrogen source (e.g., ammonia or an amine). This reaction forms the seven-membered ring system.
Carboxylation: The resulting amine is then carboxylated using carbon dioxide (CO₂) under basic conditions. This step introduces the carboxylic acid group.
Industrial Production: In industry, this compound may be produced via high-pressure catalytic hydrogenation of norbornene followed by carboxylation.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can be oxidized to form the corresponding lactam.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions at the nitrogen atom can lead to various derivatives.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (amines, alkoxides, etc.) can be used.
- Oxidation: The lactam derivative.
- Reduction: The alcohol derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Medicine: Norbornane-based compounds have been investigated for their potential as antiviral agents.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action for (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In antiviral research, it may interfere with viral replication or protein synthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other bicyclic compounds with nitrogen-containing rings, such as tropane alkaloids or bridged lactams.
Uniqueness: The seven-membered ring system and its specific stereochemistry distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5?,6-/m1/s1 |
Clé InChI |
OPIOLEMLJOEWGM-PRJDIBJQSA-N |
SMILES isomérique |
C1CN2CC1C[C@@H]2C(=O)O |
SMILES canonique |
C1CN2CC1CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




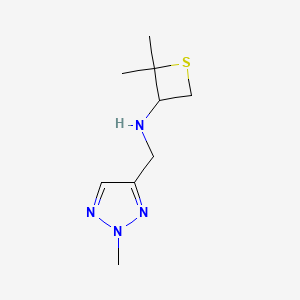

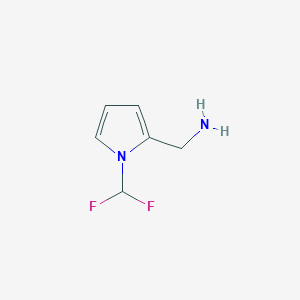
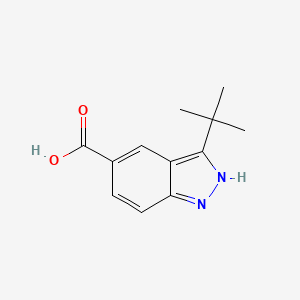
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)

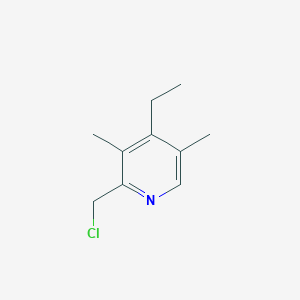

![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
